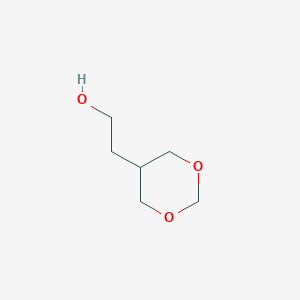

2-(1,3-Dioxan-5-yl)ethan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1,3-Dioxan-5-yl)ethanol is an organic compound with the molecular formula C6H12O3. It is a member of the 1,3-dioxane family, which are cyclic ethers containing a six-membered ring with two oxygen atoms. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(1,3-Dioxan-5-yl)ethanol can be synthesized through the reaction of ethylene glycol with formaldehyde in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the 1,3-dioxane ring .

Industrial Production Methods: Industrial production of 2-(1,3-Dioxan-5-yl)ethanol often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of advanced catalysts and optimized reaction conditions to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 2-(1,3-Dioxan-5-yl)ethanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed:

Oxidation: Aldehydes and carboxylic acids.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted ethers and esters.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that derivatives of 1,3-dioxane compounds exhibit significant antibacterial and antifungal activities. For instance, studies have shown that 1,3-dioxolanes can effectively combat pathogens such as Staphylococcus aureus and Candida albicans, suggesting that 2-(1,3-Dioxan-5-yl)ethan-1-ol could be a valuable precursor in the development of new antimicrobial agents . The compound's structure allows it to interact with biological targets effectively, making it a candidate for further exploration in drug development.

Anticancer Potential

The compound is also being investigated for its role in synthesizing analogs of polyether natural products that have shown promise as anticancer agents. The unique properties of the dioxane ring facilitate specific chemical reactions that may lead to compounds with enhanced selectivity and efficacy against cancer cells .

Agricultural Applications

Fungicides

this compound has been noted for its potential use as a fungicide. Compounds derived from dioxane structures have demonstrated effectiveness against various plant pathogens, including those causing cereal diseases and fruit diseases . The fungicidal properties of these compounds can be harnessed to protect crops from fungal infections, thereby improving agricultural yields.

Synthetic Organic Chemistry

Template for Epoxide Cyclization

In synthetic organic chemistry, this compound serves as a template for epoxide cyclization reactions. The compound enhances selectivity during these reactions, which is crucial for synthesizing complex organic molecules . This property is particularly beneficial in creating compounds with specific stereochemical configurations required in pharmaceuticals.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxan-5-yl)ethanol involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In oxidation and reduction reactions, it undergoes electron transfer processes, leading to the formation of different products. The specific pathways and molecular targets depend on the nature of the reaction and the reagents used .

Comparison with Similar Compounds

1,3-Dioxane: A cyclic ether with similar structural features but different reactivity.

1,3-Dioxolane: Another cyclic ether with a five-membered ring, exhibiting distinct chemical properties.

2-(1,3-Dioxan-2-yl)ethanol: A structural isomer with different substitution patterns and reactivity

Uniqueness: 2-(1,3-Dioxan-5-yl)ethanol is unique due to its specific ring structure and the presence of the hydroxyl group, which imparts distinct chemical reactivity and versatility in various applications. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial settings .

Biological Activity

2-(1,3-Dioxan-5-yl)ethan-1-ol is a compound of interest due to its potential biological activities. This article provides an in-depth examination of its biological effects, including antiviral and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound this compound features a dioxane ring which contributes to its chemical stability and biological interactions. Its structure can be represented as follows:

Antiviral Activity

Research has indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, studies on related dioxane derivatives have shown promising results against orthopoxviruses. The compound's activity is likely influenced by the hydrophilic moieties present in its structure.

Table 1: Antiviral Activity of Dioxane Derivatives

| Compound | Virus Type | EC50 (μM) | Methodology |

|---|---|---|---|

| 2b | Vaccinia Virus | 8.4 | Cytopathogenic Effect |

| 2b | Cowpox Virus | 11.7 | Plaque Reduction |

| 3a | Diethylacetal | >100 | Cytopathogenic Effect |

The compound 2b demonstrated significant antiviral activity with EC50 values comparable to established antiviral agents like cidofovir, indicating its potential as a therapeutic agent against viral infections .

Anticancer Activity

In addition to antiviral effects, the biological activity of this compound may extend to anticancer properties. Research on similar compounds has revealed varying degrees of cytotoxicity against cancer cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| 7a | HEPG2 (Liver) | 15.7 | MTT Assay |

| 9a | A549 (Lung) | 20.8 | MTT Assay |

| 11b | HeLa (Cervical) | 21.8 | MTT Assay |

The cytotoxicity data suggest that the structural features of these compounds significantly influence their effectiveness against different cancer types .

Case Studies

Several studies have focused on the synthesis and evaluation of dioxane derivatives for their biological activities:

- Antiviral Study : A study evaluated the antiviral potential of dioxane derivatives against vaccinia virus and cowpox virus. The results showed that modifications in the dioxane structure could enhance antiviral efficacy, with specific derivatives achieving low EC50 values .

- Anticancer Evaluation : Another investigation assessed the cytotoxic effects of various dioxane derivatives on liver carcinoma cell lines using the MTT assay. The findings indicated that certain substituents significantly improved anticancer activity, highlighting the importance of structural optimization in drug development .

Properties

CAS No. |

115430-92-7 |

|---|---|

Molecular Formula |

C6H12O3 |

Molecular Weight |

132.16 g/mol |

IUPAC Name |

2-(1,3-dioxan-5-yl)ethanol |

InChI |

InChI=1S/C6H12O3/c7-2-1-6-3-8-5-9-4-6/h6-7H,1-5H2 |

InChI Key |

WYBPZWIGVHWSIG-UHFFFAOYSA-N |

Canonical SMILES |

C1C(COCO1)CCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.